N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide
Description
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide is a structurally complex benzamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) core linked to a pyrazole ring via a methyl group. The benzamide moiety is substituted with an ethylthio (-S-C₂H₅) group at the ortho position.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-28-20-10-6-3-7-17(20)21(25)23-15-11-22-24(12-15)13-16-14-26-18-8-4-5-9-19(18)27-16/h3-12,16H,2,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMCETVWUZLNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 420.52 g/mol
- CAS Number : 2034524-25-7
The structural complexity of this compound is significant for its biological interactions. The presence of the ethylthio group and the dioxin moiety contributes to its unique pharmacological profile.
Cytotoxicity and Antiparasitic Properties
Recent studies have highlighted the cytotoxic potential of compounds related to this compound. A series of 1,3-diarylpyrazoles were assessed for their cytotoxic effects against various cancer cell lines. Notably, some derivatives exhibited low micromolar potencies against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, while showing minimal cytotoxicity towards human cells .
Mechanistic Insights
The mechanism of action appears to involve the modulation of autophagy pathways and potential inhibition of specific kinases. For instance, compounds with similar structures have been reported to act as antagonists of Toll-like receptor 9 (TLR9), which plays a crucial role in immune response modulation . This suggests that this compound may influence both cancer cell survival and immune responses.
Comparative Efficacy
A comparative study evaluated the efficacy of this compound against established drugs used in treating parasitic infections. The results indicated that certain derivatives not only matched but sometimes surpassed the efficacy of conventional treatments in vitro .
Table 1: Summary of Biological Activities
Case Study: Antiparasitic Activity
In a focused study on antiparasitic activity, several derivatives of the compound were tested against protozoan parasites. The results demonstrated that specific modifications in the pyrazole structure led to enhanced activity against Leishmania infantum, indicating a promising direction for drug development targeting neglected tropical diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzodioxane core, substituents on the benzamide/pyrazole moieties, and linker groups. Below is a systematic comparison:
Substitution Patterns on the Benzodioxane Core
- HMBc (): (6-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol lacks the pyrazole and benzamide groups but introduces a propyl substituent on the benzodioxane ring. This modification increases hydrophobicity compared to the unsubstituted benzodioxane in the target compound .
- Compound 5 () : A dodecanedioate ester with dual benzodioxane units demonstrates how ester functionalities can enhance molecular weight and rigidity, contrasting with the target compound’s simpler amide linker .
Variations in the Pyrazole and Benzamide Moieties
- HMBa-2: Trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity relative to the ethylthio substituent. HMBa-3: Nitro (-NO₂) group increases polarity, reducing membrane permeability compared to the ethylthio group .
N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () : Replaces the benzamide with a sulfonamide group and introduces a thiazole ring. This substitution likely improves water solubility but reduces lipophilicity compared to the ethylthio-benzamide structure .
(E)-3-(2-Chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide () : Features an acrylamide linker instead of benzamide, which may influence conformational flexibility and binding interactions .
Physicochemical and Functional Implications
Table 1: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
